1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone
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Overview
Description
Preparation Methods
The synthesis of 1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone involves several steps, typically starting with the preparation of the furyl and pyrimidinyl intermediates. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of ketones to alcohols.
Scientific Research Applications
1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in material science for the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades that regulate cellular processes .
Comparison with Similar Compounds
1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone can be compared with similar compounds like:
2-Acetylfuran: This compound has a similar furyl structure but lacks the pyrimidinyl and mercapto groups, making it less versatile in certain reactions.
2-Furyl methyl ketone: Similar to 2-acetylfuran, this compound also lacks the additional functional groups present in this compound, limiting its applications.
The unique combination of functional groups in this compound makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-[2-(furan-2-yl)-6-methyl-4-sulfanylidene-1H-pyrimidin-5-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-6-9(7(2)14)11(16)13-10(12-6)8-4-3-5-15-8/h3-5H,1-2H3,(H,12,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUJZAAHQCXRAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)N=C(N1)C2=CC=CO2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557932 |
Source
|
Record name | 1-[2-(Furan-2-yl)-6-methyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13995-71-6 |
Source
|
Record name | 1-[2-(Furan-2-yl)-6-methyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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